molecular formula C7H8Cl2Si B7909303 Dichloromethyl(phenyl)silane

Dichloromethyl(phenyl)silane

Cat. No.: B7909303
M. Wt: 191.13 g/mol
InChI Key: QLNWYPZFNHLJGO-UHFFFAOYSA-N
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Description

It is a colorless liquid with a boiling point of approximately 205°C and a density of 1.176 g/mL at 25°C . This compound is primarily used as an intermediate in the synthesis of various silicon-based materials and chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethyl(phenyl)silane can be synthesized through the reaction of phenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced via the direct process, which involves the reaction of silicon with methyl chloride and phenyl chloride in the presence of a copper catalyst. This method is favored for its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Common catalysts for these reactions include platinum, palladium, and rhodium complexes.

    Solvents: Typical solvents used in these reactions are toluene, hexane, and dichloromethane.

Major Products Formed:

Scientific Research Applications

Dichloromethyl(phenyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloromethyl(phenyl)silane involves its ability to form strong silicon-oxygen and silicon-carbon bonds. This property makes it a valuable reagent in the formation of stable silicon-based materials. The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces, leading to the formation of siloxane bonds .

Comparison with Similar Compounds

Uniqueness: Dichloromethyl(phenyl)silane is unique due to its specific combination of a phenyl group and two chlorine atoms, which provides distinct reactivity and stability compared to other organosilicon compounds. This makes it particularly useful in applications requiring precise control over the chemical structure and properties of the resulting materials .

Properties

IUPAC Name

dichloromethyl(phenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2Si/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNWYPZFNHLJGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[SiH2]C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloromethyl(phenyl)silane
Reactant of Route 2
Dichloromethyl(phenyl)silane
Reactant of Route 3
Dichloromethyl(phenyl)silane
Reactant of Route 4
Dichloromethyl(phenyl)silane
Reactant of Route 5
Dichloromethyl(phenyl)silane
Reactant of Route 6
Dichloromethyl(phenyl)silane

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